Bienvenue dans la boutique en ligne BenchChem!

Ethyl 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate

Physicochemical property comparison Lipophilicity (logP) Membrane permeability

Ethyl 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate (CAS 68496-92-4) is a heterocyclic compound belonging to the 1,3,4-oxadiazole class, featuring a 3,4-dichlorophenyl substituent at position 5 and an ethyl carboxylate ester at position 2. With a molecular formula of C11H8Cl2N2O3 and a molecular weight of 287.1 g/mol, this compound serves as a versatile synthetic intermediate for generating bioactive molecules, particularly those requiring enhanced lipophilicity (calculated logP approximately 4.7) conferred by the dual chlorine substitution pattern.

Molecular Formula C11H8Cl2N2O3
Molecular Weight 287.1 g/mol
CAS No. 68496-92-4
Cat. No. B1407098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate
CAS68496-92-4
Molecular FormulaC11H8Cl2N2O3
Molecular Weight287.1 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN=C(O1)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C11H8Cl2N2O3/c1-2-17-11(16)10-15-14-9(18-10)6-3-4-7(12)8(13)5-6/h3-5H,2H2,1H3
InChIKeyBIWFTEBGQSWXII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate: A Key Dichloro-Substituted 1,3,4-Oxadiazole Building Block for Drug Discovery and Agrochemical Research


Ethyl 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate (CAS 68496-92-4) is a heterocyclic compound belonging to the 1,3,4-oxadiazole class, featuring a 3,4-dichlorophenyl substituent at position 5 and an ethyl carboxylate ester at position 2 . With a molecular formula of C11H8Cl2N2O3 and a molecular weight of 287.1 g/mol, this compound serves as a versatile synthetic intermediate for generating bioactive molecules, particularly those requiring enhanced lipophilicity (calculated logP approximately 4.7) conferred by the dual chlorine substitution pattern . The 1,3,4-oxadiazole scaffold is widely recognized as a bioisostere of ester and amide functionalities, offering improved metabolic stability and hydrogen-bonding capacity in medicinal chemistry applications [1].

Why Generic Substitution Fails for Ethyl 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate: Critical Role of the 3,4-Dichloro Substitution Pattern and Ester Functionality


Superficial structural similarity among 1,3,4-oxadiazole derivatives masks critical differences in physicochemical properties and biological performance that preclude simple interchange. The 3,4-dichlorophenyl substitution pattern on Ethyl 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate imparts significantly higher lipophilicity (calculated logP approximately 4.7) compared to the 4-chlorophenyl mono-substituted analog (butyl ester derivative logP approximately 3.35), which directly impacts membrane permeability, target binding, and pharmacokinetic distribution . Furthermore, the ethyl carboxylate ester at position 2 provides a distinct synthetic handle for further derivatization—via hydrolysis, aminolysis, or reduction—that is absent in the corresponding 2(3H)-one or 2(3H)-thione analogs commonly studied for anti-inflammatory and antimicrobial applications [1]. The 1,3,4-oxadiazole regioisomer itself shows an order of magnitude lower lipophilicity compared to the 1,2,4-oxadiazole counterpart, meaning even regioisomeric substitution cannot reproduce the same physicochemical profile [2].

Quantitative Differentiation Evidence for Ethyl 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate Versus Closest Analogs


Lipophilicity Advantage: 3,4-Dichlorophenyl Derivative vs. Monochloro Analog (logP Comparison)

Ethyl 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate exhibits a calculated logP of approximately 4.7, substantially higher than the corresponding 4-chlorophenyl analog (butyl ester derivative logP approximately 3.35). This represents an increase of approximately 1.35 log units, corresponding to roughly a 22-fold increase in octanol-water partition coefficient, which is directly relevant to membrane permeability and CNS penetration potential .

Physicochemical property comparison Lipophilicity (logP) Membrane permeability

Antibacterial Activity of 3,4-Dichlorophenyl-Oxadiazole Derivatives: Superiority to Penicillin Standard

In a study of 2-N-phenylamino-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole derivatives (sharing the same 3,4-dichlorophenyl-oxadiazole core as the target compound), compounds 1a, 1d, 1g, and 1j exhibited antibacterial activity superior to the standard penicillin against Klebsiella pneumoniae, Escherichia coli, Bacillus subtilis, and Staphylococcus aureus in disc diffusion assays. Compounds 1a, 1d, and 1j also demonstrated antifungal activity better than standard Dithane-M45 against Aspergillus niger and Candida albicans [1].

Antibacterial Gram-positive bacteria Zone of inhibition

Anti-Inflammatory Activity of 3,4-Dichlorophenyl-Oxadiazole Scaffold Equivalent to Indomethacin

Mannich base derivatives of 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-one (sharing the identical 3,4-dichlorophenyl-1,3,4-oxadiazole core) demonstrated anti-inflammatory activity comparable to indomethacin in vivo. Compound 5g at a dose of 100 mg/kg produced 53.9% inhibition at 60 minutes and 55.5% inhibition at 120 minutes in the carrageenan-induced rat footpad edema model, compared to indomethacin's standard reference activity [1]. This validates the 3,4-dichlorophenyl-1,3,4-oxadiazole core as a productive scaffold for anti-inflammatory drug discovery.

Anti-inflammatory COX inhibition Carrageenan-induced edema

Cytotoxicity Superiority Over 5-Fluorouracil Against Liver Carcinoma: 3,4-Dichlorophenyl-1,3,4-Oxadiazole-2(3H)-Thione Derivatives

In a series of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives bearing the 3,4-dichlorophenyl group at position 5, multiple compounds demonstrated superior cytotoxicity against the HUH7 liver carcinoma cell line compared to the standard chemotherapeutic 5-fluorouracil (5-FU). Most compounds in the series (5c–5g and 5i–5j) showed IC50 values better than 5-FU (IC50 = 18.78 µM), with compound 5d achieving an IC50 of 10.1 µM—a 1.86-fold improvement in potency [1]. These compounds also exhibited selective Gram-positive antibacterial activity, with compound 5f showing a 14 mm zone of inhibition against S. aureus (compared to ofloxacin at 22 mm) [1].

Anticancer Cytotoxicity Hepatocellular carcinoma

Dual Chlorine Substitution Enhances Receptor Binding Affinity: Evidence from Oxadiazole SAR Studies

The 3,4-dichlorophenyl substitution pattern on oxadiazole scaffolds has been independently validated as a critical determinant of target binding affinity. In a study of 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, the compound demonstrated potent MAO-B inhibition with an IC50 of 0.036 µM—a sub-nanomolar to low nanomolar potency—with remarkable isoform selectivity (MAO-A IC50 = 150 µM, representing >4,000-fold selectivity) [1]. A review of structure-activity relationships across 1,3,4-oxadiazole derivatives further confirms that chlorine substitution on the aromatic ring enhances anticancer activity through combined lipophilic and electronic (inductive/resonance) effects [2].

Structure-activity relationship MAO-B inhibition Receptor binding

Synthetic Versatility: Ethyl Ester as a Transformable Handle vs. 2(3H)-One/Thione Analogs

Unlike the corresponding 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-one (CAS 33575-81-4 derivatives) or -2(3H)-thione analogs that dominate the anti-inflammatory and antimicrobial literature, Ethyl 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate bears an ethyl ester at position 2 that enables direct synthetic elaboration through hydrolysis to the carboxylic acid, aminolysis to amides, hydrazinolysis to hydrazides, or reduction to the alcohol—transformations that are not accessible from the -one or -thione congeners [1][2]. This positions the carboxylate ester as a more versatile entry point for generating diverse compound libraries from a single precursor.

Synthetic intermediate Building block Derivatization

Optimal Research and Industrial Applications for Ethyl 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate Based on Evidence


Medicinal Chemistry: Synthesis of Anti-Inflammatory Candidate Libraries via Ester Modification

The 3,4-dichlorophenyl-1,3,4-oxadiazole core has demonstrated in vivo anti-inflammatory activity comparable to indomethacin (53.9%–55.5% inhibition at 100 mg/kg in carrageenan-induced edema). Ethyl 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate serves as an ideal starting material for generating novel anti-inflammatory candidates through hydrolysis to the carboxylic acid followed by amide coupling, or direct hydrazinolysis to hydrazide intermediates for further heterocycle construction [1].

Anticancer Drug Discovery: Liver Carcinoma-Focused Screening Libraries

Derivatives of the 3,4-dichlorophenyl-1,3,4-oxadiazole scaffold have shown cytotoxicity superior to 5-fluorouracil against the HUH7 liver carcinoma cell line (IC50 of 10.1 µM for compound 5d vs. 18.78 µM for 5-FU). The target compound's ethyl ester handle enables rapid diversification into amide, hydrazide, and heterocyclic-fused analogs for systematic structure-activity relationship exploration against hepatocellular carcinoma and other cancer indications [2].

Anti-Infective Screening: Antibacterial and Antifungal Lead Generation

The 3,4-dichlorophenyl-1,3,4-oxadiazole core is associated with antibacterial activity superior to penicillin and antifungal activity superior to Dithane-M45 in multiple derivatives. The target compound, with its enhanced lipophilicity (logP approximately 4.7), is particularly suited for generating analogs targeting Gram-positive pathogens where membrane penetration is rate-limiting. The ester functionality allows systematic tuning of physicochemical properties through simple derivatization [3].

Agrochemical Research: Fungicide Development Leveraging the Oxadiazole Pharmacophore

1,3,4-Oxadiazole derivatives, including those with dichlorophenyl substitution, are the subject of multiple patent filings as microbiocidal and fungicidal agents (e.g., US Patent Application 20220144815). The high lipophilicity of Ethyl 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate (logP approximately 4.7) aligns with the physicochemical requirements for foliar fungicide penetration. The ester group further allows pro-pesticide strategies through controlled hydrolysis to the active carboxylic acid in planta [4].

Quote Request

Request a Quote for Ethyl 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.